![molecular formula C11H17FN2 B2464983 [2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine CAS No. 926240-35-9](/img/structure/B2464983.png)
[2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine
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Overview
Description
Scientific Research Applications
Application in Polymer Solar Cells
[2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine and its derivatives have been studied for their application in polymer solar cells. A derivative, namely [6,6]-phenyl-C61-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester (PCBDAN), demonstrated its potential as an acceptor and cathode interfacial material in polymer solar cells. It was found to reduce the work function of indium tin oxide, used as the cathode, and showed a moderate power conversion efficiency of 3.1%. This study signifies the potential of amine-based fullerenes like PCBDAN in nano-structured organic solar cells, aiming for high-efficient alcohol-processable organic/polymer solar cells (Lv et al., 2014).
Use in Polymer Chemistry
A structural variant, 2-(Dimethylamino)ethyl methacrylate (DMA), was involved in the synthesis of diblock copolymers with other tertiary amine methacrylate comonomers. The selective quaternization of DMA residues in these copolymers led to the formation of cationic diblock copolymers with the capability to reversibly micellize in aqueous media, influenced by pH, salt, and temperature. This property suggests its potential application in responsive materials for diverse scientific and industrial purposes (Bütün et al., 2001).
Contribution to Chemical Synthesis
The compound has been used in the synthesis of tertiary amine-structured compounds with responsive groups, such as diethylaminoethyl isobutyrate and N-(2-(dimethylamino)ethyl)methyl. These compounds were synthesized using an acid chloride esterification method and characterized for their purity and structure. The high purity of the synthesized compounds (>97%) demonstrates the compound's relevance in synthesizing tertiary amine structures, potentially contributing to material science and pharmaceuticals (Sun et al., 2021).
Safety and Hazards
properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2/c1-14(2)7-6-13-9-10-4-3-5-11(12)8-10/h3-5,8,13H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIIWRKMWWZQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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